![molecular formula C21H21NO4 B274375 4-{[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
4-{[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]methyl}benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a furan ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyethyl group: This step often involves the use of ethylene oxide or similar reagents under controlled conditions to ensure selective addition to the aromatic ring.
Coupling reactions: The furan ring is then coupled with the benzoic acid derivative using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
4-{[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]methyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Similar structure but lacks the furan ring and hydroxyethyl group.
Phenylboronic acid: Contains a phenyl group and boronic acid moiety but lacks the complex structure of the target compound.
Imidazoles: Heterocyclic compounds with different ring structures but similar applications in chemistry and biology.
Uniqueness
4-{[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]methyl}benzoic acid is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[[[5-[4-(1-hydroxyethyl)phenyl]furan-2-yl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C21H21NO4/c1-14(23)16-6-8-17(9-7-16)20-11-10-19(26-20)13-22-12-15-2-4-18(5-3-15)21(24)25/h2-11,14,22-23H,12-13H2,1H3,(H,24,25) |
InChI Key |
BVGODZPGAUUBCA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


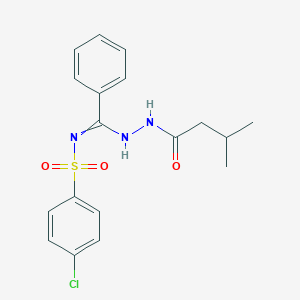
![N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide](/img/structure/B274293.png)
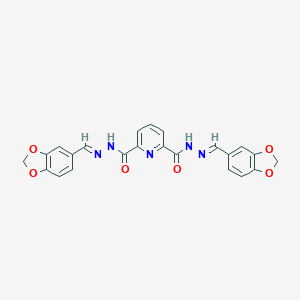

![2-N,6-N-bis[(Z)-(2-methoxyphenyl)methylideneamino]pyridine-2,6-dicarboxamide](/img/structure/B274297.png)
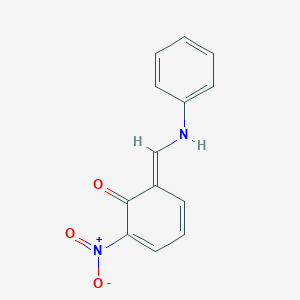
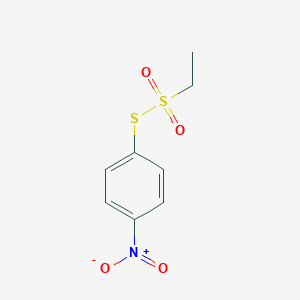
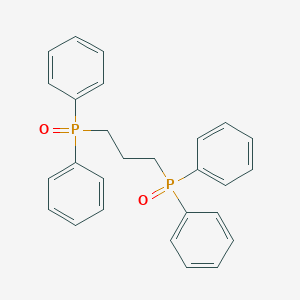
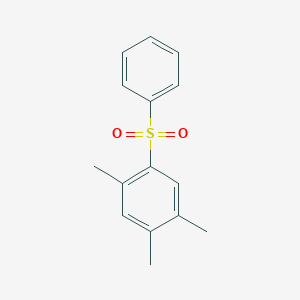
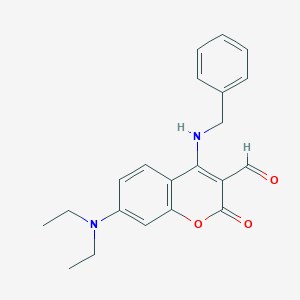
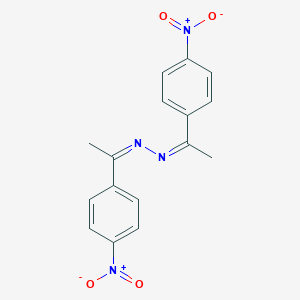
![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)
![1-benzyl-3,3-dimethyl-1,3-dihydrospiro[indole-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)
